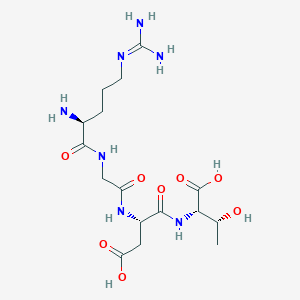

H-Arg-Gly-Asp-Thr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Arg-Gly-Asp-Thr-OH は、アルギニルグリシルアスパルチルトレオニンとしても知られており、アルギニン、グリシン、アスパラギン酸、トレオニンのアミノ酸で構成されるペプチドです。このペプチド配列は、細胞接着、特に細胞外マトリックスとの相互作用を促進するタンパク質であるインテグリンへの結合において重要な役割を果たすことで知られています。この配列はさまざまな生物学的コンテキストに存在することが多く、バイオメディカル研究と治療用途において重要な意味を持っています。

準備方法

合成経路と反応条件

H-Arg-Gly-Asp-Thr-OH の合成には、通常、固相ペプチド合成 (SPPS) が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加することを可能にします。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の結合: アミノ基が保護された最初のアミノ酸を樹脂に結合させます。

脱保護: 次のアミノ酸を結合させるために、アミノ基上の保護基を除去します。

結合: アミノ基も保護された次のアミノ酸を活性化し、成長中のペプチド鎖に結合させます。

繰り返し: ステップ 2 と 3 を、目的のペプチド配列が得られるまで繰り返します。

切断と脱保護: ペプチドを樹脂から切断し、すべての保護基を除去して最終生成物を得ます。

工業生産方法

工業環境では、this compound の生産は、自動ペプチド合成機を使用してスケールアップすることができます。自動ペプチド合成機は、SPPS と同じ原理に従いますが、大量生産と高スループットを可能にします。最終生成物を精製して目的の純度レベルを達成するために、高速液体クロマトグラフィー (HPLC) が広く使用されます。

化学反応の分析

反応の種類

H-Arg-Gly-Asp-Thr-OH は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ペプチドは、特にアルギニン残基で酸化される可能性があり、その生物活性を阻害する可能性があります。

還元: 還元反応は、ペプチド構造に存在するジスルフィド結合を修飾するために使用できます。

置換: ペプチド内のアミノ酸残基を置換して、異なる特性を持つアナログを作成できます。

一般的な試薬と条件

酸化剤: 過酸化水素または他の過酸化物が酸化反応に使用できます。

還元剤: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) は一般的な還元剤です。

結合試薬: EDC (1-エチル-3-(3-ジメチルアミノプロピル) カルボジイミド) などのカルボジイミドは、ペプチド結合の形成に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、ペプチドに加えられた特定の修飾によって異なります。たとえば、アルギニンの酸化はシトルリンの生成につながる可能性があり、置換反応は生物活性を変えるペプチドアナログをもたらす可能性があります。

科学研究における用途

This compound は、科学研究において幅広い用途があります。

化学: ペプチド合成と修飾の研究、およびペプチドベースの材料の開発に使用されます。

生物学: ペプチドは細胞接着研究、特に細胞が細胞外マトリックスとどのように相互作用するかを理解する上で重要です。

医学: 創傷治癒、組織工学、および薬物送達システムにおける標的化部分としての治療の可能性があります。

産業: ペプチドは、細胞接着と成長を促進する生体材料とコーティングの開発に使用されます。

科学的研究の応用

H-Arg-Gly-Asp-Thr-OH has a wide range of applications in scientific research:

Chemistry: It is used in studies of peptide synthesis and modification, as well as in the development of peptide-based materials.

Biology: The peptide is crucial in cell adhesion studies, particularly in understanding how cells interact with the extracellular matrix.

Medicine: It has therapeutic potential in wound healing, tissue engineering, and as a targeting moiety in drug delivery systems.

Industry: The peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth.

作用機序

H-Arg-Gly-Asp-Thr-OH の作用機序は、細胞表面のインテグリンとの相互作用に関与しています。インテグリンは、細胞外マトリックスへの細胞接着を仲介する膜貫通受容体です。ペプチドはインテグリン受容体に結合し、さまざまな細胞プロセスに不可欠な細胞の付着、移動、およびシグナル伝達経路を促進します。この相互作用は、創傷治癒、組織修復、細胞移動などのプロセスに不可欠です。

類似の化合物との比較

This compound は、次のような類似の配列を持つ他のペプチドと比較することができます。

H-Arg-Gly-Asp-Ser-OH: このペプチドもインテグリンに結合しますが、トレオニンの代わりにセリン残基があり、その結合親和性と生物活性を変化させる可能性があります。

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: このより長いペプチドには、その構造的特性とインテグリンとの相互作用に影響を与える可能性のある追加の残基が含まれています。

This compound の独自性は、その特定の配列にあります。この配列は、親水性と疎水性相互作用のバランスを実現し、細胞接着とシグナル伝達を促進する上で特に効果的です。

類似化合物との比較

H-Arg-Gly-Asp-Thr-OH can be compared to other peptides with similar sequences, such as:

H-Arg-Gly-Asp-Ser-OH: This peptide also binds to integrins but has a serine residue instead of threonine, which can affect its binding affinity and biological activity.

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: This longer peptide includes additional residues that can influence its structural properties and interactions with integrins.

The uniqueness of this compound lies in its specific sequence, which provides a balance of hydrophilic and hydrophobic interactions, making it particularly effective in promoting cell adhesion and signaling.

特性

分子式 |

C16H29N7O8 |

|---|---|

分子量 |

447.44 g/mol |

IUPAC名 |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H29N7O8/c1-7(24)12(15(30)31)23-14(29)9(5-11(26)27)22-10(25)6-21-13(28)8(17)3-2-4-20-16(18)19/h7-9,12,24H,2-6,17H2,1H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t7-,8+,9+,12+/m1/s1 |

InChIキー |

RESYERROEGJEGB-ARHDFHRDSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |

正規SMILES |

CC(C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)